(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolopyridine core fused with an amine group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). Its molecular formula is and it is often encountered in the form of its dihydrochloride salt for enhanced solubility and stability in research settings.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The classification of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine falls under heterocyclic compounds due to the presence of both pyrrole and pyridine rings in its structure. It is primarily sourced through synthetic routes involving readily available precursors, making it accessible for laboratory research and industrial applications .
The synthesis of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine typically involves several key steps:
The synthesis can be optimized for large-scale production using advanced catalytic methods and reaction conditions that improve yield and purity. Specific reaction parameters such as temperature, pressure, and solvent choice play crucial roles in the efficiency of the synthesis .
The molecular structure of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine features a fused ring system comprising a pyrrole and pyridine moiety with an amine substituent at the 6-position.
The structural analysis reveals potential sites for chemical reactivity, particularly at the nitrogen atoms which can participate in various chemical reactions.
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects product formation. For example:
The primary mechanism of action for (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine dihydrochloride involves its interaction with fibroblast growth factor receptors (FGFR). Upon binding to FGFs, FGFR undergoes dimerization leading to autophosphorylation on tyrosine residues within its cytoplasmic domain.
This interaction triggers downstream signaling pathways that regulate critical cellular processes such as proliferation, migration, and angiogenesis. The compound exhibits potent inhibitory activity against FGFRs 1, 2, and 3, making it a candidate for therapeutic development in cancer treatment and other diseases associated with aberrant FGFR signaling .
Relevant data on melting points, boiling points, and specific heat capacities may vary based on the salt form utilized but are essential for practical applications in laboratory settings .
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine has several applications across various scientific fields:
The exploration of pyrrolopyridine scaffolds in pharmaceutical development spans over five decades, evolving from simple natural product analogs to sophisticated kinase-targeting therapeutics. Early research focused on 7-azaindole (1H-pyrrolo[2,3-b]pyridine), recognized as a bioisostere of purine bases due to its structural resemblance to adenine [5]. This foundational work established the scaffold's capacity for heterocycle-directed metalation, enabling regioselective functionalization crucial for structure-activity relationship studies. The significant breakthrough came with the discovery that substituted pyrrolopyridines could effectively inhibit protein kinases by competing with ATP binding, leveraging their ability to form key hydrogen bonds with kinase hinge regions [3].
Table 1: Historical Development of Pyrrolopyridine-Based Therapeutics
Time Period | Key Development | Therapeutic Application |
---|---|---|
1970s-1980s | Purine bioisosterism exploration | Nucleoside analogs |
1990s | Kinase hinge-binding motif identification | Oncological targets |
Early 2000s | JAK kinase inhibitors (e.g., WO2006063167A1) | Immunomodulation |
Post-2010 | Functionalized derivatives (e.g., amine-substituted) | Targeted cancer therapy |
The patent landscape reveals accelerating innovation, exemplified by WO2006063167A1 which disclosed pyrrolopyridine-based compounds as potent inhibitors of protein kinases involved in proliferative and inflammatory diseases [3]. This patent highlighted derivatives featuring aminomethyl substitutions specifically designed to enhance solubility and provide vectors for additional pharmacophore attachment. The subsequent decade witnessed strategic diversification at the 6-position, with (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine emerging as a key synthetic intermediate enabling rapid generation of targeted libraries. Its structural complexity (TPSA 54.7, LogP 1.02) positions it advantageously for navigating drug-like chemical space while retaining synthetic accessibility [2] [4].
Azaindole bioisosterism represents a cornerstone strategy for optimizing drug-like properties while retaining the pharmacological advantages of the indole pharmacophore. The 1H-pyrrolo[2,3-b]pyridine system in (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine functions as a nitrogen-enriched indole analog where the carbon at the 7-position is replaced with nitrogen [5]. This strategic substitution profoundly influences molecular properties through three primary mechanisms: 1) Modulation of electron distribution patterns across the bicyclic system, enhancing dipole moments for improved aqueous solubility; 2) Introduction of additional hydrogen-bond accepting sites without increasing basicity; and 3) Lowering of lipophilicity (measured as LogP reduction of 0.5-1.5 units) compared to indole analogs, thereby improving permeability and metabolic stability [8].
The bioisosteric replacement significantly impacts physicochemical parameters critical to drug disposition. For (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine, computational modeling predicts a TPSA of 54.7 Ų and LogP of 1.02, reflecting its balanced hydrophilicity-lipophilicity profile [2]. This nitrogen substitution reduces aromatic ring basicity (pKa shift approximately 2 units) while preserving the planar geometry essential for π-stacking interactions with biological targets. The resultant molecular signature demonstrates superior metabolic resistance against cytochrome P450-mediated oxidation compared to indoles, particularly at the vulnerable C-3 position. Additionally, the polarized heterocycle enhances crystalline lattice stability, contributing to improved solid-state properties crucial for formulation development [5] [8].
Table 2: Comparative Physicochemical Properties of Indole vs. Azaindole Bioisosteres
Parameter | Indole Derivative | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | Optimization Impact |
---|---|---|---|
LogP | 2.0-2.5 | 1.02 [2] | Enhanced solubility |
H-Bond Acceptors | 1 | 3 [4] | Improved water solubility |
pKa (Aromatic N) | ~5.5 (indole NH) | ~3.9 (pyrrolopyridine NH) [5] | Reduced basicity |
Metabolic Stability | Moderate (CYP3A4 oxidation) | High (resistant to oxidation) | Reduced clearance |
TPSA (Ų) | ~30 | 54.7 [2] | Balanced permeability |
The primary amine functionality in (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine constitutes a molecular handle of exceptional versatility in lead optimization campaigns. Positioned at the 6-position of the azaindole core, the aminomethyl group extends into solvent-exposed regions of enzyme binding pockets, enabling strategic modulation of solubility parameters without disrupting critical target interactions. This substitution pattern transforms the azaindole scaffold from a terminal building block into a divergent synthesis intermediate capable of generating diverse chemical space through three principal derivatization approaches: 1) Amide bond formation via reaction with carboxylic acids or activated esters; 2) Reductive amination with aldehydes/ketones; and 3) Urea/thiourea synthesis using isocyanates/isothiocyanates [1] [9].
The electron-donating properties of the methanamine group significantly influence the electronic character of the pyrrolopyridine system, increasing electron density at the adjacent carbon while maintaining the aromatic sextet. This electronic perturbation enhances stability against electrophilic degradation pathways while preserving the hydrogen bond donation capacity of the pyrrolic NH (predicted pKa ~10.5). Synthetic protocols leverage the nucleophilicity of this primary amine for constructing targeted libraries, with reactions typically conducted under mild conditions (room temperature to 60°C) using polar aprotic solvents to prevent decomposition of the sensitive heterocycle [9]. The aminomethyl-functionalized azaindole demonstrates superior coupling efficiency compared to analogous carboxylic acid derivatives due to reduced steric constraints and absence of zwitterionic character that can complicate purification [1] [6].
Table 3: Strategic Derivatization Pathways for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Derivatization Approach | Reaction Partners | Key Pharmacological Applications | Structural Advantage |
---|---|---|---|
Amide Formation | Carboxylic acids, Acid chlorides | Kinase inhibitor hinge binders | Enhanced target affinity |
Reductive Amination | Aldehydes/Ketones | CNS-penetrant compounds | LogD optimization |
Urea Synthesis | Isocyanates | Allosteric modulators | Hydrogen bond networks |
Sulfonylation | Sulfonyl chlorides | GPCR-targeted agents | Metabolic stability |
Schiff Base Formation | Aldehydes (followed by reduction) | Antimicrobial agents | Structural diversity |
The methylene spacer between the heterocycle and amine provides crucial conformational flexibility, enabling optimal vector alignment with target protein subpockets. Computational models indicate a rotational barrier of approximately 8-10 kcal/mol for the aminomethyl group, facilitating adaptive binding while maintaining entropic advantages over rigid analogs. This functionality has proven particularly valuable in the design of Janus kinase (JAK) inhibitors where the protonatable nitrogen forms salt bridges with conserved aspartate residues in the kinase domain, as evidenced in structural analogs like those described in patent US8722693B2 [7]. Additionally, the protonation equilibrium (predicted pKa ~9.5) enhances solubility under physiological pH conditions while promoting membrane permeability in the free base form, embodying the molecular dichotomy essential for orally bioavailable therapeutics [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: